molecular formula C21H27N5O3S B2808944 N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-65-0

N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2808944
CAS No.: 946247-65-0
M. Wt: 429.54
InChI Key: VUIFUICDCZLKHT-UHFFFAOYSA-N
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Description

N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Synthesis of the Piperazine Intermediate: The next step is the alkylation of 4-methylpiperazine with a suitable thiophene-containing alkyl halide to form the desired piperazine derivative.

    Coupling Reaction: The final step involves the coupling of the acetamidophenyl intermediate with the piperazine intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Lacks the thiophene ring, which may affect its binding properties and biological activity.

    N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(furan-3-yl)ethyl)oxalamide: Contains a furan ring instead of a thiophene ring, which may influence its chemical reactivity and biological interactions.

Uniqueness

The presence of the thiophene ring in N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide may confer unique electronic properties and binding affinities, making it distinct from similar compounds. This uniqueness can be crucial in its specific applications, particularly in medicinal chemistry where slight changes in structure can significantly impact biological activity.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-15(27)23-17-3-5-18(6-4-17)24-21(29)20(28)22-13-19(16-7-12-30-14-16)26-10-8-25(2)9-11-26/h3-7,12,14,19H,8-11,13H2,1-2H3,(H,22,28)(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIFUICDCZLKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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